

Application Notes and Protocols for ASK120067 (Limertinib) in Lung Cancer Cell Lines

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Introduction

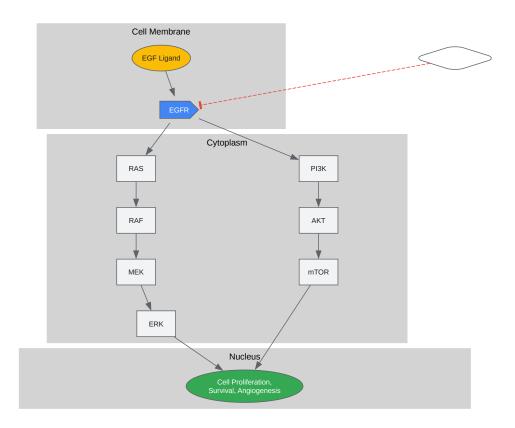
ASK120067, also known as Limertinib, is a potent, orally active, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It has been developed for the treatment of non-small cell lung cancer (NSCLC), particularly in patients with EGFR T790M resistance mutations.[1][2] These application notes provide a summary of the preclinical data and protocols for the use of ASK120067 in lung cancer cell line research.

Mechanism of Action

ASK120067 is an irreversible EGFR inhibitor that selectively targets mutant forms of the receptor. Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain. This irreversible binding effectively blocks EGFR signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in EGFR-mutant lung cancer cells.[2] ASK120067 demonstrates high selectivity for EGFR with the T790M mutation and activating mutations (such as exon 19 deletions and L858R) over wild-type EGFR (EGFRWT).[1][3] Furthermore, preclinical studies have shown its activity against EGFR exon 20 insertion mutations.[4][5]

Below is a diagram illustrating the EGFR signaling pathway and the inhibitory action of ASK120067.





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EGFR Signaling Pathway and ASK120067 Inhibition.

Quantitative Data

The inhibitory activity of ASK120067 has been quantified against various EGFR genotypes and in different lung cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: In Vitro Kinase Inhibitory Activity of ASK120067



EGFR Genotype	IC50 (nM)
EGFRT790M	0.3
EGFRL858R/T790M	0.3
EGFRexon19del	0.5
EGFRWT	6.0

Data sourced from MedchemExpress and Selleck Chemicals.[1][3]

Table 2: Anti-proliferative Activity of ASK120067 in NSCLC Cell Lines

Cell Line	EGFR Mutation Status	IC50 (nM)
NCI-H1975	L858R/T790M	12
PC-9	exon 19 deletion	6
HCC827	exon 19 deletion	2
A431	Wild-type	338
LoVo	Wild-type	>1000
A549	Wild-type	1541

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are suggested protocols for key experiments to evaluate the efficacy of ASK120067 in lung cancer cell lines.

Cell Proliferation Assay (CCK8 Assay)

This protocol is for determining the anti-proliferative effect of ASK120067 on NSCLC cell lines.

Materials:

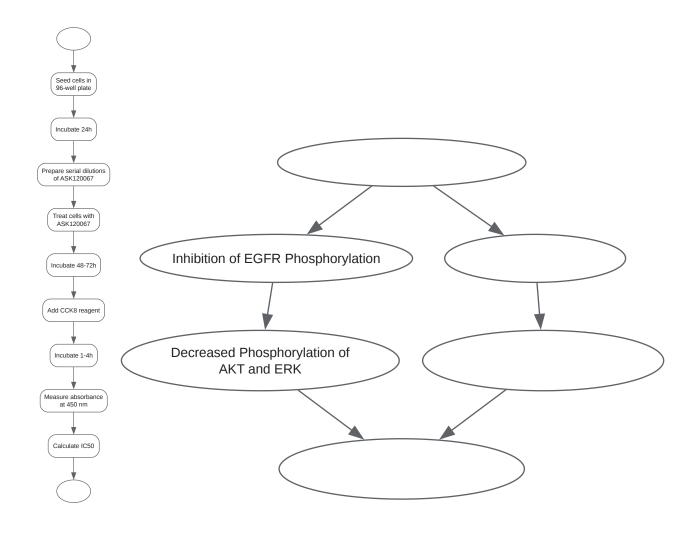


- NSCLC cell lines (e.g., NCI-H1975, PC-9, A549)
- Complete growth medium (e.g., RPMI-1640 with 10% FBS)
- ASK120067
- DMSO (for stock solution)
- 96-well plates
- Cell Counting Kit-8 (CCK8)
- Microplate reader

Protocol:

- Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 μ L of complete growth medium.
- Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours.
- Prepare serial dilutions of ASK120067 in complete growth medium. The final DMSO concentration should be less than 0.1%.
- Remove the medium from the wells and add 100 μ L of the prepared ASK120067 dilutions. Include a vehicle control (medium with DMSO).
- Incubate the plate for 48-72 hours at 37°C and 5% CO2.[5]
- Add 10 μL of CCK8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.





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